campesterol beta-D-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

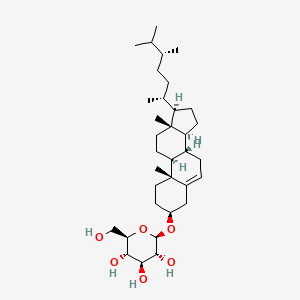

Campesterol 3-beta-D-glucoside is a sterol 3-beta-D-glucoside resulting from the formal condensation of the hydroxy group of campesterol with beta-D-glucopyranose. Found in cloves, common wheat, and peaches. It is a monosaccharide derivative and a sterol 3-beta-D-glucoside. It derives from a campesterol.

Scientific Research Applications

Pharmacological Applications

Antidiabetic Effects

Campesterol beta-D-glucoside and related phytosterols have been studied for their role in glucose metabolism. Research indicates that these compounds can modulate insulin sensitivity and glucose uptake in muscle cells. For instance, studies have shown that beta-sitosterol, a related compound, enhances glucose intake in L6 muscle cells through the activation of AMP-activated protein kinase (AMPK) and the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane .

Anticancer Properties

Phytosterols, including this compound, exhibit anticancer effects. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and reducing oxidative stress markers. A study highlighted that these compounds could decrease mammary hyperplastic lesions and total tumor burden in experimental models .

Neuroprotective Effects

Research has also pointed towards neuroprotective properties of this compound. In vitro studies have demonstrated that certain sterol glucosides can induce cell death in neuronal cultures, suggesting a need for careful evaluation of their long-term effects on neural health .

Cosmetic Applications

This compound is increasingly utilized in cosmetic formulations due to its beneficial properties for skin health. Its incorporation into topical products is aimed at enhancing skin hydration and providing anti-inflammatory effects. Studies indicate that formulations containing plant sterols can improve skin barrier function and reduce irritation .

Formulation Insights

Recent advancements in cosmetic formulation techniques have allowed for the effective integration of this compound into creams and lotions. Experimental designs have been employed to optimize the stability and sensory properties of these products, ensuring they meet safety regulations while providing therapeutic benefits .

Nutritional Applications

Cholesterol-Lowering Effects

this compound contributes to cholesterol management by competing with dietary cholesterol for absorption in the intestines. This action can lower serum cholesterol levels, which is particularly beneficial for individuals at risk of cardiovascular diseases. Dietary interventions using plant sterols have been recommended as part of a heart-healthy diet .

Data Tables

Case Studies

- Antidiabetic Research : A study involving Zucker diabetic fatty rats showed that supplementation with campesterol derivatives led to improved insulin response and reduced blood glucose levels after high glucose administration .

- Cosmetic Formulation Development : Research on topical formulations demonstrated that incorporating this compound significantly enhanced moisturizing properties while maintaining product stability over time .

- Cholesterol Management Study : Clinical trials have indicated that daily consumption of plant sterols, including this compound, can effectively reduce LDL cholesterol levels in hypercholesterolemic individuals .

Properties

Molecular Formula |

C34H58O6 |

|---|---|

Molecular Weight |

562.8 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C34H58O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h9,19-21,23-32,35-38H,7-8,10-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-/m1/s1 |

InChI Key |

FWNZEKQVBDXWKA-NYENXMMQSA-N |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.